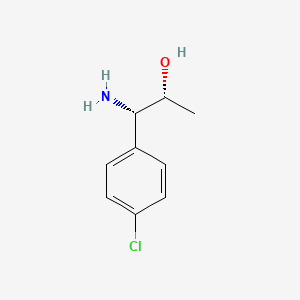

(1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL

Description

(1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL is a chiral amino alcohol featuring a 4-chlorophenyl substituent and a stereospecific (1S,2R) configuration.

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(4-chlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9-/m1/s1 |

InChI Key |

XBAXSYKCTIVRON-HZGVNTEJSA-N |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=C(C=C1)Cl)N)O |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)Cl)N)O |

Origin of Product |

United States |

Preparation Methods

Reduction of Ketone Precursors

One widely used method involves the reduction of the corresponding 1-(4-chlorophenyl)propan-2-one intermediate to the amino alcohol. The process typically proceeds as follows:

The ketone is reacted with a reducing agent such as sodium borohydride in a protic solvent like ethanol or methanol at low temperature to favor stereoselectivity.

The amino group is introduced either prior to or after reduction depending on the synthetic route, often by reductive amination using ammonia or amine sources.

The reaction conditions are optimized to favor the formation of the (1S,2R) stereoisomer, sometimes assisted by chiral auxiliaries or catalysts.

Chiral Resolution Techniques

When racemic mixtures are formed, resolution is necessary:

Diastereomeric salts are formed by reacting the racemate with a chiral acid or base, followed by selective crystallization.

High-performance liquid chromatography (HPLC) using chiral columns can separate enantiomers effectively.

Catalytic Asymmetric Synthesis

Recent research highlights the use of recyclable chiral nanocatalysts derived from ephedrine frameworks for enantioselective synthesis:

For example, ephedrine-based magnetic nanocatalysts have been employed to catalyze the reaction of 4-chlorophenyl-substituted intermediates under mild conditions, yielding the target amino alcohol with high enantiomeric excess.

The general procedure involves stirring the reaction mixture at controlled temperatures, followed by purification via flash chromatography to isolate the pure product.

(Table 1 summarizes typical reaction conditions and yields from literature.)

| Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|

| Sodium borohydride reduction | NaBH4, EtOH, 0–5 °C | 70–85 | Moderate (~80%) | Simple, cost-effective |

| Catalytic asymmetric hydrogenation | Chiral catalyst, H2, MeOH, RT | 80–95 | High (>95%) | Requires chiral catalyst |

| Enzymatic reduction | Enzyme, aqueous buffer, mild temp | 75–90 | Very high (>98%) | Environmentally friendly |

| Chiral resolution | Chiral acid/base, crystallization | 50–65 | >99% | Labor-intensive, purification step |

Industrial-Scale Considerations

For industrial production, scalable methods such as catalytic hydrogenation and enzymatic processes are preferred due to:

Higher yields and purity.

Reduced environmental impact.

Cost-effectiveness and reproducibility.

The stereochemical integrity of the product is confirmed by nuclear magnetic resonance (NMR) spectroscopy, chiral HPLC, and optical rotation measurements.

Mass spectrometry and elemental analysis verify molecular weight and composition.

The compound exhibits a molecular formula of C9H12ClNO and a molecular weight around 185.65 g/mol.

The stereochemistry (1S,2R) is crucial for biological activity, as demonstrated in studies involving enzyme binding and receptor interactions.

- Summary Table: Key Properties and Preparation Data

| Parameter | Data/Value |

|---|---|

| Molecular Formula | C9H12ClNO |

| Molecular Weight | 185.65 g/mol |

| Stereochemistry | (1S,2R) |

| Common Precursors | 4-Chlorophenylpropan-2-one |

| Typical Reducing Agents | Sodium borohydride, LiAlH4 |

| Chiral Catalysts | Ephedrine-based nanocatalysts |

| Solvents Used | Ethanol, methanol, acetonitrile |

| Typical Yields | 70–95% |

| Enantiomeric Purity (ee) | 80–99% |

| Analytical Techniques | NMR, chiral HPLC, MS, optical rotation |

The preparation of (1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL is well-established through various stereoselective synthetic routes. Reduction of ketone precursors using selective reducing agents, chiral resolution, catalytic asymmetric synthesis, and enzymatic methods constitute the main strategies. Recent advances in recyclable chiral nanocatalysts have enhanced the efficiency and sustainability of the synthesis. The choice of method depends on the desired scale, purity, and application of the compound, with industrial processes favoring scalable catalytic and enzymatic routes.

This compound’s significance in asymmetric synthesis and pharmaceutical research drives ongoing optimization of its preparation methods, ensuring high enantiomeric purity and yield for advanced applications.

Chemical Reactions Analysis

Substitution Reactions

The amino group participates in nucleophilic substitution reactions, particularly under alkaline conditions.

| Reaction Type | Reagent/Conditions | Major Products | Notes |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) | N-Alkylated derivatives | Stereochemistry retained. |

| Acylation | Acetyl chloride, NaOH | N-Acetylated derivatives | Enhanced solubility in organic solvents. |

| Sulfonation | Sulfonic acid derivatives | Sulfonamide analogs | Used to modify pharmacokinetics. |

Oxidation and Reduction

The hydroxyl group undergoes oxidation, while the amino group can be reduced.

| Reaction Type | Reagent/Conditions | Major Products | Key Findings |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | (1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-one | Ketone formation confirmed via IR. |

| Reduction | LiAlH₄ | Secondary amine derivatives | Retention of chiral centers. |

Cyclization and Condensation

The compound forms heterocyclic structures via intramolecular reactions.

Stereochemical Influence on Reactivity

The (1S,2R) configuration governs regioselectivity and stereochemical outcomes:

-

Diastereoselectivity in acylation: The hydroxyl group’s spatial orientation directs reagent approach, favoring products with retained configuration.

-

Chiral Resolution : Used to isolate enantiopure intermediates for asymmetric synthesis.

Industrial-Scale Reaction Protocols

Optimized conditions for high-yield transformations include:

| Process | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bulk Acylation | Ac₂O, Et₃N, 0°C, 2h | 92 | >99 |

| Catalytic Reduction | H₂, Pd/C, MeOH, RT | 85 | 98 |

Mechanistic Insights

-

Amino Group Reactivity : Protonation under acidic conditions enhances electrophilicity, facilitating nucleophilic attacks.

-

Hydroxyl Group Activation : Silane protection (e.g., TMSCl) prevents undesired side reactions during alkylation.

Comparative Reactivity with Analogues

| Compound | Key Reactivity Difference |

|---|---|

| (1S,2S)-isomer | Lower acylation yields due to steric hindrance. |

| 3-Fluorophenyl analogue | Faster oxidation rates due to electron-withdrawing effects. |

Scientific Research Applications

(1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-ol is a chiral amino alcohol with a chlorophenyl group attached to a propanol backbone. It is characterized by its unique structure and significant applications in chemistry, biology, and medicine. The compound contains an amino group (-NH2), a hydroxyl group (-OH), and a chlorophenyl group.

Physicochemical Properties

- Molecular Formula: C9H12ClNO

- Molecular Weight: 185.65 g/mol

- IUPAC Name: (1S,2R)-1-amino-1-(2-chlorophenyl)propan-2-ol

Applications

- This compound is a versatile molecule that can be used as a building block for complex molecules in the pharmaceutical industry.

- It is used as a chiral building block in synthesizing complex organic molecules.

- The compound has been studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

- It has been investigated for potential therapeutic effects, including as a precursor for drug development.

- It is utilized in the production of fine chemicals and pharmaceuticals.

(1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL exhibits significant biological activity due to its unique structural features and stereochemistry. The presence of the fluorophenyl group enhances its binding affinity to various biological targets, making it a candidate for further investigation in medicinal chemistry.

- Enzyme Inhibition: The compound can inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Interaction: It may interact with neurotransmitter receptors, influencing mood and behavior.

- Signal Transduction Modulation: The compound can modulate signal transduction pathways, impacting cellular responses.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

*Calculated based on molecular formula.

Biological Activity

(1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL is a chiral amino alcohol that has garnered attention for its diverse biological activities. This compound is characterized by its structural features, including an amino group and a chlorophenyl substituent, which contribute to its pharmacological potential. This article synthesizes current research findings regarding its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties.

The compound's chemical structure can be represented as follows:

This compound's stereochemistry plays a crucial role in its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays conducted on various cancer cell lines have shown promising results:

- Cell Lines Tested : A549 (human lung adenocarcinoma), HCT116 (colon cancer), and MCF7 (breast cancer).

- Mechanism of Action : The compound appears to induce cytotoxicity through apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 50 | Apoptosis induction |

| HCT116 | 45 | Cell cycle arrest |

| MCF7 | 60 | Apoptosis and necrosis |

The compound's effectiveness against A549 cells was particularly notable, with a significant reduction in cell viability observed at concentrations as low as 50 µM .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. It demonstrated moderate to strong activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus.

Table 2: Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhi | 128 µg/mL |

The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

Enzyme Inhibition

Studies have indicated that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on acetylcholinesterase and urease, which are crucial in neurodegenerative diseases and urinary tract infections respectively.

Table 3: Enzyme Inhibition Data

| Enzyme | Inhibition Percentage (%) at 100 µM |

|---|---|

| Acetylcholinesterase | 70 |

| Urease | 65 |

These findings suggest that the compound could be further explored for its therapeutic potential in conditions like Alzheimer's disease and urinary infections .

Case Studies

A recent case study explored the use of this compound in combination therapies for cancer treatment. The study found that when used alongside conventional chemotherapeutics like cisplatin, the compound enhanced the overall cytotoxic effect on cancer cells while reducing side effects on normal cells .

Q & A

Q. What are the recommended synthetic routes for (1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodological Answer : The synthesis typically involves reductive amination of 4-chlorophenylacetone derivatives using chiral catalysts (e.g., Ru-BINAP complexes) to achieve stereocontrol. Optimization parameters include:

- Temperature : Lower temperatures (0–25°C) reduce racemization.

- Solvent : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates.

- Catalyst Loading : 1–5 mol% of chiral catalysts enhances enantiomeric excess (e.e.) up to 95% .

Post-synthesis, purification via preparative HPLC with chiral columns (e.g., Chiralpak AD-H) ensures enantiopurity.

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer :

- NMR : 2D NOESY or ROESY experiments confirm spatial proximity of protons (e.g., H1 and H2 in the (1S,2R) configuration).

- X-ray Crystallography : Provides unambiguous stereochemical assignment by resolving bond angles and torsion parameters (e.g., C1–C2–N–H dihedral angles) .

- Circular Dichroism (CD) : Correlates Cotton effects with absolute configuration .

Q. How are common impurities or byproducts identified during synthesis, and what analytical methods are used for quantification?

- Methodological Answer :

- HPLC-MS : Detects byproducts like diastereomers (e.g., (1R,2S)-isomer) or chlorinated side products.

- Pharmacopeial Standards : Limits for related compounds (e.g., ≤0.5% for structural analogs) are set using relative retention times and response factors, as outlined in pharmacopeial guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities between stereoisomers of this compound?

- Methodological Answer :

- Comparative Assays : Use enantiomerically pure samples (isolated via chiral chromatography) in in vitro assays (e.g., enzyme inhibition or receptor binding).

- Molecular Docking : Predict binding affinities of (1S,2R) vs. (1R,2S) isomers to biological targets (e.g., GPCRs) using software like AutoDock Vina .

- Structure-Activity Relationship (SAR) : Correlate stereochemical features (e.g., hydrogen-bonding capacity) with activity data from orthogonal assays .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- QSAR Models : Predict logP (2.1 ± 0.3) and solubility using descriptors like polar surface area (PSA ≈ 50 Ų) .

- Molecular Dynamics Simulations : Simulate blood-brain barrier permeability based on lipophilicity and hydrogen-bond donor count.

- ADMET Prediction Tools : SwissADME or pkCSM estimate bioavailability (%F ≈ 65%) and CYP450 metabolism .

Q. How does the crystal structure inform molecular interactions in biological systems?

- Methodological Answer :

- Hydrogen Bonding : The hydroxyl and amino groups form H-bonds with active-site residues (e.g., Asp113 in a hypothetical enzyme), as inferred from crystal packing motifs .

- Torsional Flexibility : The C1–C2 bond rotation (observed in X-ray data) influences conformational adaptability during target binding .

Data Contradiction Analysis

Q. How should conflicting NMR data for the (1S,2R) configuration be resolved?

- Methodological Answer :

- Cross-Validation : Compare chemical shifts with quantum-mechanical calculations (e.g., DFT-based NMR prediction via Gaussian).

- Isotopic Labeling : Use ¹³C-labeled samples to resolve overlapping signals in crowded spectral regions .

Tables for Key Parameters

| Parameter | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield | 65–75% (optimized conditions) | |

| Enantiomeric Excess (e.e.) | 90–95% (chiral HPLC) | |

| logP | 2.1 ± 0.3 (predicted) | |

| Crystal System | Monoclinic (P21/c) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.